molecular formula C14H13N5O5 B4982123 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol

Cat. No.: B4982123
M. Wt: 331.28 g/mol
InChI Key: ZVOPJDWEKZVJSF-UHFFFAOYSA-N
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Description

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol is a chemical compound characterized by its unique structure, which includes two nitrophenyl groups and a triazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the triazene derivative. The final step involves the reduction of the ester group to an alcohol using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The nitrophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic species.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The triazene moiety may also play a role in the compound’s reactivity and biological activity by forming reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]ethanol
  • 2-[(2E)-1,3-bis(2-nitrophenyl)triaz-2-en-1-yl]ethanol
  • 2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]acetonitrile

Uniqueness

2-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]ethanol is unique due to its specific substitution pattern on the phenyl rings and the presence of the triazene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5/c20-8-7-17(12-4-2-6-14(10-12)19(23)24)16-15-11-3-1-5-13(9-11)18(21)22/h1-6,9-10,20H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOPJDWEKZVJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CCO)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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